

Zoligratinib preclinical model validation results

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Compound Focus: Zoligratinib

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Preclinical Efficacy of Zoligratinib

The table below summarizes the key preclinical validation data for **Zoligratinib**, demonstrating its selectivity and efficacy across various experimental models [1].

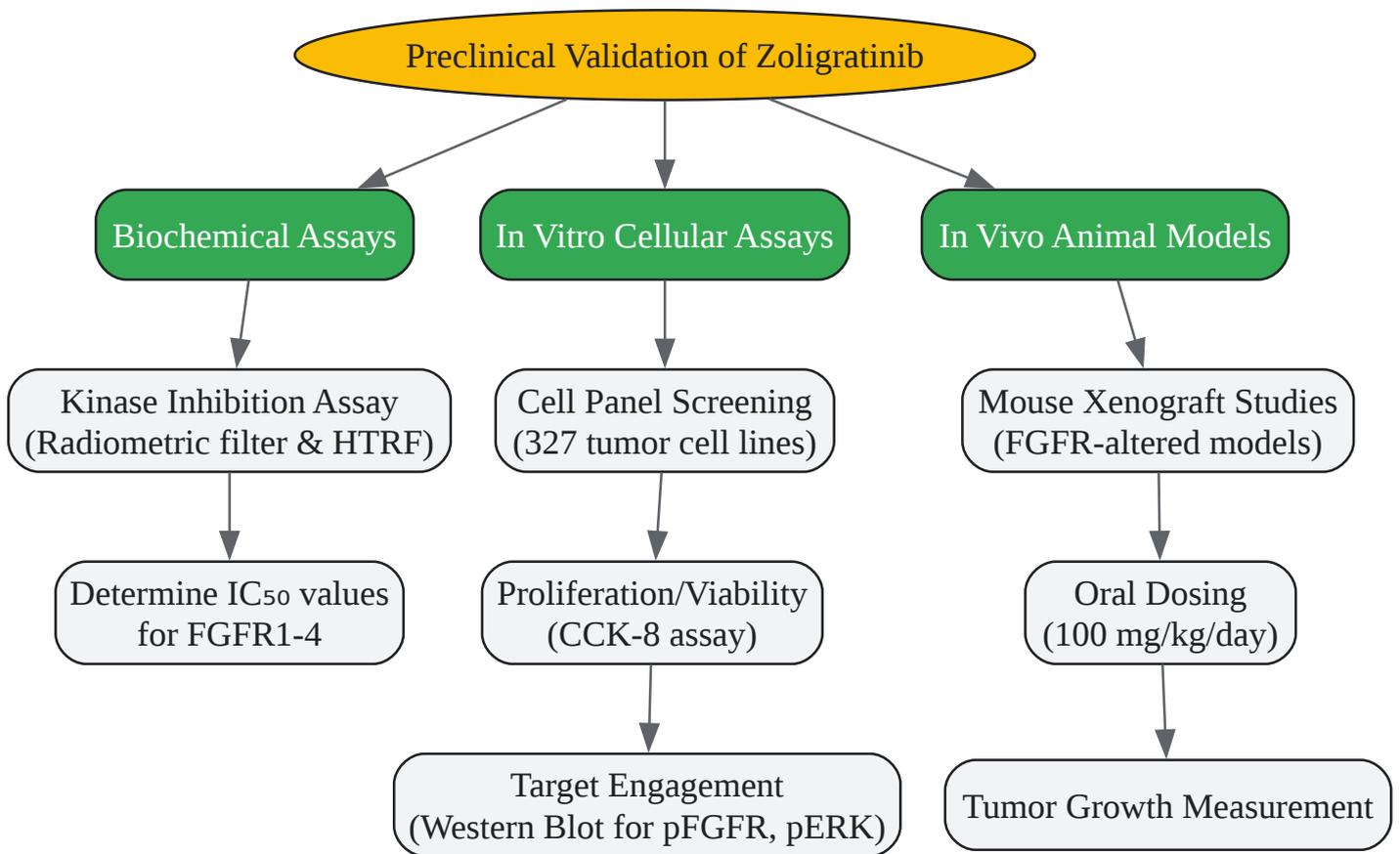
Aspect	Experimental Findings
In Vitro Kinase Inhibition (IC₅₀)	FGFR1: 9.3 nM, FGFR2: 7.6 nM, FGFR3: 22 nM, FGFR4: 290 nM [1]
Cellular Activity	Inhibits FGFR autophosphorylation at 100-300 nM in FGFR-altered cell lines (DMS114, SNU-16, KMS11) [1]
Antiproliferative Activity	Selective activity across 327 human tumor cell lines; inhibits FGFR2 gatekeeper mutation V564F [1]
In Vivo Xenograft Models	100 mg/kg/day orally shows significant antitumor activity in FGFR-altered models [1]
In Vivo Models Detail	KG1 (leukemia, <i>FGFR1</i> fusion), SNU-16 (gastric, <i>FGFR2</i> amp), MFE-280 (endometrial, <i>FGFR2</i> S252W), UM-UC-14 (bladder, <i>FGFR3</i> S249C), RT112/84 (bladder, <i>FGFR3-TACC3</i> fusion) [1]

Experimental Protocols from Preclinical Studies

Here are the methodologies used to generate the key data presented above, based on the available information.

- **Kinase Assay:** The inhibitory activity against FGFR1 was evaluated using a **radiometric filter assay** that measured the incorporation of ^{33}Pi . For other kinases (including FGFR2, FGFR3, and FGFR4), activity was determined using a **homogeneous time-resolved fluorescence (HTRF) assay** with an anti-phosphotyrosine antibody. Fluorescence was measured with a microplate reader [1].
- **Cell-based Antiproliferative Assay:** A broad panel of **327 human tumor cell lines** was used. Cells were incubated with varying concentrations of **Zoligratinib** for **4 days**. Cell viability was then measured using a **Cell Counting Kit-8 (CCK-8)**, which assesses metabolic activity by measuring absorbance at 450 nm. The IC_{50} values were calculated from the dose-response curves [1].
- **In Vivo Efficacy Studies:** The antitumor activity was evaluated in mouse xenograft models established from human cancer cell lines harboring various FGFR genetic alterations. **Zoligratinib** was administered orally at a dose of **100 mg/kg per day** [1].

The following diagram illustrates the workflow of the key preclinical experiments conducted to validate **Zoligratinib**:



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Comparison with Other FGFR Inhibitors

While the search results do not provide a direct head-to-head comparison of **Zoligratinib** with all other FGFR inhibitors in preclinical models, they highlight its distinct profile. A key differentiator is its activity against the **FGFR2 V564F gatekeeper mutation**, which is a common resistance mechanism to other FGFR inhibitors [2] [1]. Furthermore, the research emphasizes that different FGFR inhibitors have **unique activity profiles** against various secondary resistance mutations, underscoring the importance of characterizing each compound thoroughly [2].

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References

1. Zoligratinib (Debio-1347) | FGFR inhibitor | Mechanism [selleckchem.com]
2. Landscape of Clinical Resistance Mechanisms to FGFR ... [pmc.ncbi.nlm.nih.gov]

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